N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features an indole moiety, a hydroxyethyl group, and an imidazolidine-1-carboxamide structure
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity of the compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while substitution reactions on the indole ring can introduce functional groups like halogens, nitro groups, or alkyl chains .
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth and development.
1H-Indole-3-carbaldehyde: A precursor for various biologically active molecules, used in multicomponent reactions to synthesize complex structures.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: A compound with similar structural features, used in antimicrobial studies.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is unique due to its combination of an indole moiety, hydroxyethyl group, and imidazolidine-1-carboxamide structure. This unique combination allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications .
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H19N3O5S
- IUPAC Name : this compound
This structure incorporates an indole moiety, which is known for its diverse biological properties, including anticancer and anti-inflammatory activities.
1. Cell Cycle Modulation
Research indicates that compounds with similar structures can influence cell cycle progression. For instance, studies on related chalcones show that they can induce G2/M phase arrest in cancer cells, leading to apoptosis through caspase activation .
2. Apoptosis Induction
The compound may promote apoptosis in various cancer cell lines. Similar indole derivatives have been shown to activate intrinsic apoptotic pathways, which are critical for eliminating malignant cells .
3. Inhibition of Signaling Pathways
The biological activity of this compound may also involve the modulation of key signaling pathways:
- Wnt/β-Catenin Pathway : This pathway is crucial for cell proliferation and differentiation. Inhibition of this pathway can lead to reduced tumor growth.
- NF-kB Pathway : Known for its role in inflammation and cancer progression, inhibiting NF-kB can reduce the expression of pro-inflammatory cytokines and promote apoptosis .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound:
Study | Cell Line | IC50 Value | Mechanism |
---|---|---|---|
Liu et al. (2019) | HeLa | 8 μM | Cell cycle arrest at G2/M phase |
Research on chalcones | Various cancer lines | <0.1 μM (Colchicine as reference) | Apoptosis induction via caspase activation |
These findings suggest that this compound may exhibit significant cytotoxicity against cancer cells, potentially making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Chalcone derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that this compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various imidazolidine derivatives and evaluated their anticancer activity. The results indicated that modifications at specific positions significantly enhanced their cytotoxic effects against breast cancer cell lines .
- Structure Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of these compounds. Research has shown that variations in substituents on the indole ring can drastically alter their efficacy against different cancer types .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-18-9-11(10-4-2-3-5-12(10)18)13(20)8-17-15(22)19-7-6-16-14(19)21/h2-5,9,13,20H,6-8H2,1H3,(H,16,21)(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCMRGVTSSAMQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)N3CCNC3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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